3-Amino-4-pyrrolidin-1-yl-benzoic acid

Aminopeptidase N Enzyme Inhibition Anti-inflammatory

Leverage the unique 3-amino-4-pyrrolidinyl substitution pattern for targeted kinase inhibitor libraries and PROTAC design. The bifunctional scaffold with carboxylic acid and aromatic amine groups enables dual linker attachment for E3 ligase recruitment, while the pyrrolidinyl moiety enhances ATP-binding pocket affinity. With >1,400-fold selectivity over HDAC1/2 and sub-100 nM APN IC50 (70 nM), this compound is ideal for developing selective chemical probes and therapeutics. Order high-purity (≥95%) material for medicinal chemistry and chemical biology research.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 123986-58-3
Cat. No. B055036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-pyrrolidin-1-yl-benzoic acid
CAS123986-58-3
SynonymsBenzoic acid, 3-amino-4-(1-pyrrolidinyl)- (9CI)
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C(=O)O)N
InChIInChI=1S/C11H14N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15)
InChIKeyQXWKTXWBBLXQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-pyrrolidin-1-yl-benzoic Acid (CAS 123986-58-3): A Multifunctional Scaffold for Kinase-Targeted Drug Discovery


3-Amino-4-pyrrolidin-1-yl-benzoic acid (CAS 123986-58-3), a benzoic acid derivative featuring a 3-amino group and a 4-pyrrolidinyl substituent, functions as a versatile chemical scaffold in medicinal chemistry [1]. The pyrrolidinyl moiety imparts conformational restriction and electron-donating properties that can enhance target binding affinity and selectivity, while the carboxylic acid and aromatic amino groups provide orthogonal synthetic handles for amide coupling and nucleophilic substitution, enabling rapid generation of diverse compound libraries [2]. This structural framework is particularly valued in the development of targeted protein kinase inhibitors, where precise spatial arrangement of functional groups critically influences inhibitor potency and selectivity profiles [3].

Why 3-Amino-4-pyrrolidin-1-yl-benzoic Acid (CAS 123986-58-3) Cannot Be Replaced by Generic Analogs


Generic substitution with structurally similar pyrrolidinyl-benzoic acid analogs fails due to critical differences in substitution pattern, which directly dictate both synthetic utility and target engagement. The unique 3-amino-4-pyrrolidinyl substitution pattern of the target compound enables distinct hydrogen bonding and electrostatic interactions with kinase ATP-binding pockets compared to non-amino analogs such as 4-(1-pyrrolidinyl)benzoic acid [1]. The presence of the 3-amino group in 3-Amino-4-pyrrolidin-1-yl-benzoic acid provides an additional hydrogen bond donor and acceptor, enhancing binding affinity and enabling further derivatization that is not possible with simpler, commercially available analogs [2].

Quantitative Differentiation of 3-Amino-4-pyrrolidin-1-yl-benzoic Acid (CAS 123986-58-3) Against Comparator Analogs


Aminopeptidase N (APN) Inhibition: Sub-100 nM Potency of 3-Amino-4-pyrrolidin-1-yl-benzoic Acid

3-Amino-4-pyrrolidin-1-yl-benzoic acid demonstrates potent inhibition of Aminopeptidase N (APN) with an IC50 of 70 nM [1]. This is in stark contrast to structurally related pyrrolidinyl-benzoic acid derivatives that lack the 3-amino group, such as 4-(1-pyrrolidinyl)benzoic acid, which typically show no significant activity in similar enzyme inhibition assays, with reported IC50 values often in the millimolar range (e.g., 0.5-4.9 mmol/L) .

Aminopeptidase N Enzyme Inhibition Anti-inflammatory

Selectivity Over HDAC1/HDAC2: >1,400-Fold Target Selectivity

In a head-to-head comparative assay, 3-Amino-4-pyrrolidin-1-yl-benzoic acid exhibited potent inhibition of Aminopeptidase N (IC50 = 70 nM) but was inactive against Histone Deacetylase 1 and 2 (HDAC1/HDAC2) with an IC50 > 100,000 nM [1]. This >1,400-fold selectivity window is critical for minimizing off-target effects and is a direct consequence of the compound's specific substitution pattern [1].

Target Selectivity HDAC Kinase Profiling

Synthetic Accessibility: Orthogonal Functional Groups for Efficient Derivatization

3-Amino-4-pyrrolidin-1-yl-benzoic acid offers orthogonal functional groups—a carboxylic acid and an aromatic amine—that are not simultaneously present in simpler analogs like 4-(1-pyrrolidinyl)benzoic acid [1]. This enables sequential, chemoselective modifications, such as amide coupling at the carboxylic acid followed by nucleophilic substitution at the amine, facilitating rapid library synthesis and SAR exploration [2]. The 3-amino-4-pyrrolidinyl substitution pattern is specifically highlighted in kinase inhibitor patents for its ability to enhance binding affinity and selectivity [2].

Synthetic Chemistry Derivatization Medicinal Chemistry

Optimal Use Cases for 3-Amino-4-pyrrolidin-1-yl-benzoic Acid (CAS 123986-58-3) Based on Quantitative Evidence


Aminopeptidase N (APN) Inhibitor Development

With a sub-100 nM IC50 (70 nM) against APN [1], this compound serves as an ideal starting point for the development of APN-targeted therapeutics for inflammatory diseases and cancer. The >1,400-fold selectivity over HDAC1/2 [1] minimizes off-target effects, making it a valuable tool for in vivo mechanism-of-action studies.

Kinase Inhibitor Lead Generation

The compound's 3-amino-4-pyrrolidinyl substitution pattern is explicitly claimed in patents for fused heterobicyclic kinase inhibitors [2]. Its orthogonal functional groups enable rapid diversification into focused libraries for screening against a wide range of kinases, including VEGFR-2 and others implicated in oncology [2].

Targeted Protein Degrader (PROTAC) Synthesis

The presence of both a carboxylic acid and an aromatic amine provides two distinct points for linker attachment, a crucial requirement for PROTAC design. This bifunctionality allows for precise orientation of the E3 ligase-recruiting moiety, potentially improving degradation efficiency compared to monofunctional analogs [1].

Selective Small Molecule Probe Development

Given its high selectivity for APN over HDAC enzymes [1], this compound can be derivatized to create chemical probes for dissecting APN-mediated signaling pathways. Such probes are essential for validating APN as a therapeutic target in complex biological systems.

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